![molecular formula C11H14S3 B14621334 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- CAS No. 57198-62-6](/img/structure/B14621334.png)
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- is a chemical compound that belongs to the class of benzodithioles This compound is characterized by the presence of a benzene ring fused with a dithiole ring, and a tert-butylthio group attached to the second position of the dithiole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- typically involves the reaction of 1,3-benzodithiole with tert-butylthiol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production of larger quantities, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled temperature and solvent conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- include sulfoxides, sulfones, thiols, and dithiols, depending on the type of reaction and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, resulting in its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodithiole-2-thione: Similar in structure but lacks the tert-butylthio group.
1,2-Benzenedithiol: Contains two thiol groups attached to a benzene ring.
Dibenzo-1,3,6-trithiocin: A related compound with a trithiocin ring structure.
Uniqueness
1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]- is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
57198-62-6 |
|---|---|
Molekularformel |
C11H14S3 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-1,3-benzodithiole |
InChI |
InChI=1S/C11H14S3/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7,10H,1-3H3 |
InChI-Schlüssel |
WEJZKHOXKUZUSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)SC1SC2=CC=CC=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


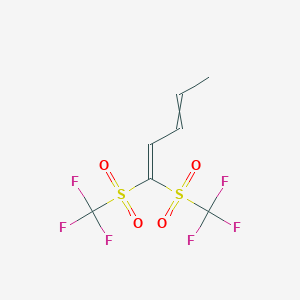
![Imidazole, 2-fluoro-5-[2-carboxyvinyl]-](/img/structure/B14621257.png)
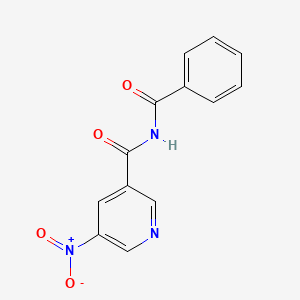
![2,2'-{[(3,4-Dimethoxyphenyl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14621262.png)
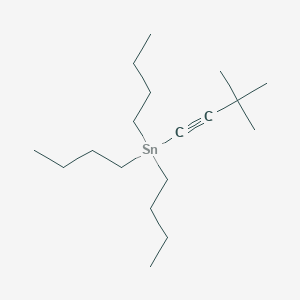
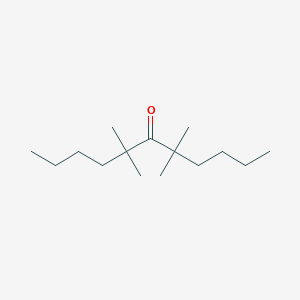


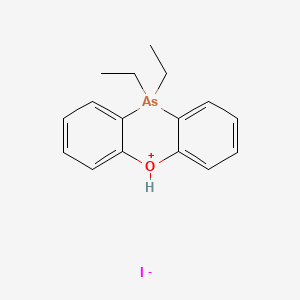

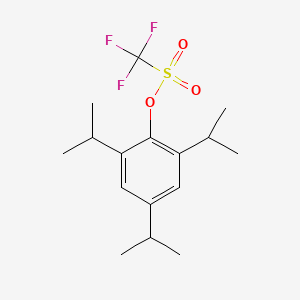
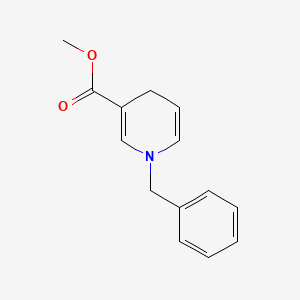
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
